molecular formula C16H15FN2O B11349417 5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11349417
M. Wt: 270.30 g/mol
InChI Key: GXOQUOQEJCEOIC-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a 2-methylphenoxyethyl group at the 2nd position, and a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-1H-benzodiazole and 2-methylphenol.

    Formation of Intermediate: The 2-methylphenol is reacted with an appropriate alkylating agent, such as 2-chloroethylamine, to form the intermediate 2-(2-methylphenoxy)ethylamine.

    Coupling Reaction: The intermediate is then coupled with 5-fluoro-1H-benzodiazole under suitable reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to yield the final product.

Industrial Production Methods

Industrial production of 5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

5-Fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol
  • 1-[2-(5-Fluoro-2-methylphenoxy)ethyl]pyrrolidine
  • 1-[2-(2-Fluoro-5-methylphenoxy)ethyl]pyrrolidine

Uniqueness

5-Fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the 2-methylphenoxyethyl group can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

6-fluoro-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C16H15FN2O/c1-10-5-3-4-6-15(10)20-11(2)16-18-13-8-7-12(17)9-14(13)19-16/h3-9,11H,1-2H3,(H,18,19)

InChI Key

GXOQUOQEJCEOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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